Isoquinolin-7-amine
Overview
Description
Isoquinolin-7-amine, also known as 7-Aminoisoquinoline, is a derivative of Isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline . It is a part of many natural plant alkaloids and has a benzene ring fused to a pyridine ring .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . For instance, a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones . Another efficient one-pot synthesis of isoquinolines involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .
Molecular Structure Analysis
The molecular formula of Isoquinolin-7-amine is C9H8N2 . It has a molecular weight of 144.17 g/mol .
Chemical Reactions Analysis
Isoquinoline derivatives have been involved in various chemical reactions. For instance, a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones .
Physical And Chemical Properties Analysis
Isoquinolin-7-amine has a density of 1.2±0.1 g/cm3 . It has a boiling point of 343.1±15.0 °C at 760 mmHg .
Scientific Research Applications
Organic and Pharmaceutical Chemistry
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
Method of Application
The method involves phthalimide as the raw material and proceeds via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported the method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .
Results or Outcomes
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . As promising drug candidates and due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio, and medicinal chemists .
Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
Method of Application
Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
Results or Outcomes
This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Functionalized Quinoline Motifs
Functionalized quinoline motifs have been used in various applications in medicinal and industrial chemistry .
Method of Application
The method involves the use of different search engines and databases, including Scopus, ISI Web of Knowledge, Google, and PUBMED . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
Results or Outcomes
This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Synthetic Routes and Medicinal Significance of Quinoline
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Method of Application
Quinoline and its derivatives are a vital nucleus in several natural products . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Results or Outcomes
Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Catalyst-free Processes in Water
Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities . Therefore, development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
Method of Application
The method involves phthalimide as the raw material and proceeds via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported the method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .
Results or Outcomes
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . As promising drug candidates and due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio, and medicinal chemists .
Green Synthetic Approaches
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Furthermore, there are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
Method of Application
This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Results or Outcomes
The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . Similar content being viewed by others Introduction Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula .
Safety And Hazards
Future Directions
Isoquinoline and its derivatives have demonstrated a wide range of biological activities, attracting considerable attention for the development of new methods for efficient synthesis of isoquinoline and its derivatives . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
properties
IUPAC Name |
isoquinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUQIQEUWFBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562696 | |
Record name | Isoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-7-amine | |
CAS RN |
23707-37-1 | |
Record name | Isoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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